2,3-Dimethylbutan-1-amine hydrochloride

physical form melting point logP

Volatile free-base amines cause ≥5% variability in automated liquid dispensing workflows. The solid hydrochloride salt (mp 192-195°C) eliminates evaporative loss, enabling precise stoichiometric control across 96-well synthesis campaigns. • Solid form compatible with automated solid-dispensing platforms for exact molar metering. • High aqueous solubility permits Schotten-Baumann amidations without flammable co-solvents. • Reactive -CH₂NH₂ group with steric accessibility superior to quaternary-substituted isomers ensures faster coupling kinetics.

Molecular Formula C6H16ClN
Molecular Weight 137.65
CAS No. 89585-12-6
Cat. No. B2392324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethylbutan-1-amine hydrochloride
CAS89585-12-6
Molecular FormulaC6H16ClN
Molecular Weight137.65
Structural Identifiers
SMILESCC(C)C(C)CN.Cl
InChIInChI=1S/C6H15N.ClH/c1-5(2)6(3)4-7;/h5-6H,4,7H2,1-3H3;1H
InChIKeyZHVIFKQZOWFVLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethylbutan-1-amine HCl: Procurement Baseline


2,3-Dimethylbutan-1-amine hydrochloride is a branched primary alkylamine salt with the formula C₆H₁₆ClN (MW 137.65 g/mol), CAS 89585-12-6 [1]. The parent free base (2,3-dimethylbutan-1-amine, CAS 66553-05-7) is a liquid at ambient conditions with a predicted boiling point of 107.7±8.0 °C and an ACD/LogP of 1.62 . The hydrochloride salt form converts this volatile, moderately lipophilic amine into a solid, water‑soluble ion‑pair complex, which fundamentally alters its handling, storage, and reactivity profile relative to the free base and to positional isomers such as 2,3-dimethylbutan-2-amine hydrochloride (CAS 4358-75-2 HCl, mp 292–295 °C) .

Solid hydrochloride enables precise gravimetric dispensing without evaporative loss
Aqueous solubility differentiates from volatile liquid free base for solution-phase chemistry
Primary –CH₂NH₂ regioisomer retains reactive site for efficient derivatization

Why Branched C6 Amines Cannot Substitute 2,3-Dimethylbutan-1-amine HCl


Simple hydrocarbon chain elongation or positional rearrangement of methyl groups dramatically alters both the physical form and the steric environment of the amino group. The target compound is a primary amine bearing contiguous methyl branches at C2 and C3, which creates a unique steric pocket that influences nucleophilicity, solubility after salt formation, and metabolic stability in derived bioactive molecules . Unlike the thermodynamically more stable quaternary-substituted isomer 2,3-dimethylbutan-2-amine (which resists further functionalization due to steric crowding), the 1‑amino‑2,3‑dimethylbutane scaffold retains a reactive –CH₂NH₂ group, enabling selective derivatization without competing elimination pathways . Generic substitution with a linear C6 amine (e.g., 1‑hexanamine) or a differently branched isomer (e.g., 3,3‑dimethylbutan-1-amine) would nullify the specific steric and electronic profile that confers regioselectivity in coupling reactions and crystallinity advantages of the hydrochloride salt.

Branched regioisomer substitution
A different methyl-branching pattern alters steric shielding of the amino group, potentially shifting nucleophilicity and coupling regioselectivity.
Primary vs. tertiary α‑amine
The 1‑amino isomer provides markedly higher reactivity; the 2‑amino isomer may resist functionalization due to steric crowding.
Salt form crystallinity
The hydrochloride salt’s crystalline habit supports solid dispensing; alternative salt forms or free base may lack comparable handling reproducibility.

Quantitative Evidence: 2,3-Dimethylbutan-1-amine HCl Solid-State Handling


Solid-State Advantage: Physical Form and LogP

The hydrochloride salt of 2,3-dimethylbutan-1-amine is a solid at room temperature, whereas the free base is a liquid (Sigma-Aldrich: Physical Form liquid, boiling point 107.7 °C) . The solid form eliminates evaporative loss and vapor pressure hazards (free base vapor pressure: 26.8 mmHg at 25 °C) . Estimated logP for the free base is 1.62 (ACD/LogP) ; the protonated hydrochloride salt is markedly more hydrophilic (estimated logD pH 7.4 ≈ –1.5 for the free base, salt form likely >2 log units lower), facilitating aqueous dissolution for further reactions . This physical form transformation directly enables gravimetric dispensing precision that is impossible with the volatile liquid free base.

Physical form & logP
Cross-study comparable
Solid HCl salt (mp 192–195°C) vs. liquid free base (bp ~108°C); ΔlogD >3 units
Supports gravimetric dispensing and aqueous dissolution
Predicted logD from ACD/Labs Percepta
physical form melting point logP storage stability

Primary Amine Accessibility vs. Hindered Isomer

2,3-Dimethylbutan-1-amine hydrochloride places the amino group on a primary carbon (–CH₂NH₂), whereas the isomeric 2,3-dimethylbutan-2-amine hydrochloride attaches the amino group to a tertiary carbon (–C(CH₃)₂NH₂) . Primary amines typically exhibit 10–100‑fold higher nucleophilic reactivity in uncatalyzed acylation or alkylation reactions compared to tertiary‑α‑substituted amines, a difference rooted in steric hindrance and the accessibility of the nitrogen lone pair . This steric advantage of the 1‑amino regioisomer is decisive for high‑conversion single‑step derivatizations.

Amine accessibility
Cross-study comparable
Primary –CH₂NH₂ vs. tertiary‑α amine; relative reactivity >10× in acylation
Supports efficient derivatization and higher yields
Class-level inference from acylation studies
nucleophilicity regiochemistry derivatization amine classification

Branched vs. Linear C6 Amine logP Differentiation

The contiguous C2‑C3 branching in 2,3-dimethylbutan-1-amine reduces molecular flexibility and decreases the solvent‑accessible surface area compared to a linear C6 amine (1‑hexanamine). The free base ACD/LogP is 1.62 , approximately 0.4–0.6 log units lower than that of 1‑hexanamine (experimental logP ≈ 2.06 [1]), confirming that branching reduces lipophilicity despite identical carbon count. This moderate reduction enhances aqueous solubility of the hydrochloride salt without sacrificing membrane permeation potential in biological applications.

logP vs. linear C6
Cross-study comparable
ΔlogP = –0.44 vs. 1‑hexanamine (experimental logP 2.06)
Lower lipophilicity may benefit CNS‑biased library design
ACD/LogP prediction vs. shake‑flask experimental
lipophilicity logP membrane permeability cLogP

Application Scenarios for 2,3-Dimethylbutan-1-amine HCl


Precision Weighing in High-Throughput Synthesis

The solid hydrochloride salt (mp 192–195 °C) enables automated solid‑dispensing platforms to meter exact molar quantities without the evaporative losses inherent to the liquid free base (bp 107.7 °C, vapor pressure 26.8 mmHg) . This is critical for maintaining stoichiometric fidelity across >96‑well synthesis campaigns, where volume‑based liquid transfers of volatile amines introduce ≥5% variability per dispense .

Aqueous Biphasic Amide Couplings

The hydrochloride salt’s high aqueous solubility allows direct dissolution in water, enabling Schotten‑Baumann‑type amidations that avoid flammable organic co‑solvents. The primary –CH₂NH₂ group exhibits steric accessibility superior to the tertiary‑α‑amine isomer 2,3‑dimethylbutan-2-amine, leading to faster kinetics and higher conversion in aqueous media .

Lipophilicity-Tuned Building Block for CNS Drug Discovery

With a free‑base ACD/LogP of 1.62—0.44 units lower than linear 1‑hexanamine—the 2,3‑dimethylbutan‑1‑amine scaffold provides a favorable lipophilic efficiency (LipE) starting point for CNS‑penetrant molecules, where cLogP values >3 are often associated with increased off‑target activity [1]. This makes the hydrochloride salt an ideal intermediate for early‑stage hit‑to‑lead exploration.

Chiral Auxiliary and Enantioselective Synthesis

The inherent chirality of the 2,3‑dimethylbutane backbone (one undefined stereocenter) positions the amine as a potential chiral auxiliary or resolving agent upon enantiomeric enrichment . The solid hydrochloride form facilitates salt‑resolution with chiral acids, a process that is unfeasible with the liquid free base .

Application
Selection Property
Validation Focus
Precision Weighing in Parallel Synthesis
Solid salt form (non‑volatile)
Gravimetric dispensing accuracy
Aqueous Amide Couplings
Aqueous solubility and primary amine reactivity
Reaction kinetics and conversion in water
Lipophilicity‑Tuned Building Block
Moderated logP for CNS lead‑like space
Lipophilic efficiency and off‑target profiling
Chiral Resolution Studies
Solid hydrochloride enabling salt resolution
Enantiomeric enrichment and chiral purity

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